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Get Quote

PDMAT serves as a tantalum precursor in thermal ALD to deposit conductive tantalum nitride (TaN) and

semi-insulating tantalum pentanitride (Ta₃N₅) [1]. These films function as diffusion barriers between copper

interconnects and silicon in integrated circuits, with TaN also used as a gate electrode and work function

tuning layer [1].

The key advantage of PDMAT over halide precursors is its lower deposition temperature, made possible by

transamination-like exchange reactions with co-reactants like ammonia. This avoids corrosive hydrogen

halide by-products and equipment damage [1].

Material Properties & Deposition Parameters

Table 1: Electrical Properties of PDMAT-Deposited TaNₓ Films

Material Co-reactant
Deposition
Temperature

Resistivity Key Applications

Conductive
TaN

Ammonia (NH₃) 300 °C ~70 μΩ·cm Diffusion barriers, gate
electrodes [1]

Semi-
insulating

Ta₃N₅

Monomethylhydrazine
(MMH)

300 °C > 6 Ω·cm Photonic structures,
photocatalysis [1]
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Table 2: Optimized ALD Process Parameters for PDMAT

Parameter
Value for TaN
(NH₃)

Value for Ta₃N₅
(MMH)

Notes

PDMAT Pulse Time 6 seconds 6 seconds Self-limiting growth [1]

Co-reactant Pulse Time 3 seconds 20 milliseconds MMH is highly reactive [1]

Growth per Cycle 0.6 Å/cycle 0.4 Å/cycle At 300°C [1]

Chamber Wall

Temperature

100 °C 100 °C Prevents precursor

condensation [1]

Experimental Protocol: ALD of TaN using PDMAT and
Ammonia

This protocol details the deposition of conductive TaN films for gate dielectric and diffusion barrier

applications.

Substrate Preparation

Use 100 mm diameter p-type Si(100) substrates with a native SiO₂ layer (~20 Å) [1].

Clean soda lime glass slides as alternative substrates by ultrasonication in de-ionized water, rinsing
with isopropyl alcohol, and drying [1].

ALD System Setup

Utilize a thermal ALD reactor (e.g., Oxford Instruments OpAL) [1].
Maintain chamber walls at 100°C to prevent PDMAT condensation [1].

Set substrate deposition temperature to 300°C for optimal TaN growth [1].

ALD Cycle Procedure
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A typical deposition cycle consists of the following repeated steps:

PDMAT Pulse: 6 seconds [1].
Purge: Inert gas (e.g., Argon or Nitrogen) to remove excess precursor and by-products.

Ammonia Pulse: 3 seconds [1].
Purge: Inert gas to remove excess co-reactant and reaction by-products.

Process Optimization and Characterization

Use in-situ quartz crystal microbalance (QCM) to monitor growth mechanism and confirm self-
limiting behavior [1].

For 600 cycles, expect a film thickness of approximately 36 nm (at 0.6 Å/cycle) [1].
Characterize film composition using Rutherford Backscattering Spectroscopy (RBS) to confirm

stoichiometry and low impurity levels (carbon and oxygen) [1].

Performance and Integration Insights

To help visualize the ALD process and the role of the deposited film in a device structure, the following

diagrams illustrate the workflow and a typical capacitor stack.
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Start: Substrate Preparation

1. Load substrate into ALD reactor

2. Heat substrate & chamber to setpoint

3. PDMAT Pulse (6s)

4. Inert Gas Purge

5. NH₃ Pulse (3s)

6. Inert Gas Purge

One ALD Cycle Complete
(Growth ~0.6 Å)

Target thickness reached?

No

Yes
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End: Unload TaN Film

Click to download full resolution via product page

ALD Process Flow for TaN Deposition

Metal/ATO NL/Metal Capacitor Structure

Top Electrode (Ti/Au)

Dielectric Layer
(AlOx/TiOy Nanolaminate)

Bottom Electrode (Pt/Ti)

Silicon Substrate

Click to download full resolution via product page

Thin Film Capacitor with Nanolaminate

Critical Considerations for Application

Stoichiometry Control: The choice of co-reactant is critical. Ammonia can produce conductive TaN,

while monomethylhydrazine (MMH) yields semi-insulating Ta₃N₅ [1].
Impurity Control: Efficient transamination reactions with PDMAT inhibit carbon and hydrogen

incorporation. Films deposited at 300°C can show undetectable oxygen and carbon levels [1].
Thermal Budget: PDMAT allows lower deposition temperatures. Thermal decomposition becomes

significant above 300°C [1].
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I hope these detailed Application Notes provide a solid foundation for your research. Would you like to

explore the characterization data for specific film properties, such as spectral analysis or barrier performance

metrics, in more depth?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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